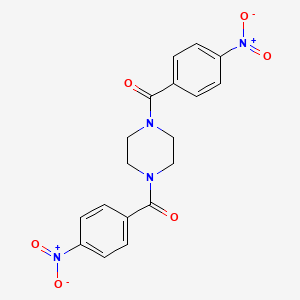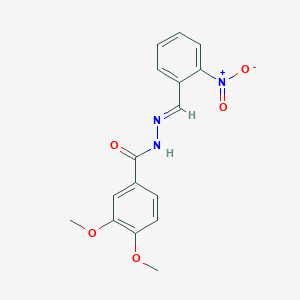![molecular formula C15H14O3 B11947296 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione CAS No. 55054-48-3](/img/structure/B11947296.png)
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclopropyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione typically involves ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . The reaction is catalyzed by Grubbs catalysts (first- and third-generation), and the polymerization proceeds in a living fashion . The reaction conditions include the use of polar organic solvents, which help in dissolving the resulting polymers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polymers through ROMP, resulting in materials with unique thermal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific mechanical and thermal properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as ROMP, which involves the breaking and forming of carbon-carbon double bonds . The molecular pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.2.2.02,5]deca-3,9-diene: This compound is similar in structure and is also used in ROMP.
10-Oxatetracyclo(6.3.0.2,7.0.3,6)trideca-4,12-diene-9,11-dione:
Uniqueness
9-Cyclopropyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is unique due to its cyclopropyl group and the specific arrangement of its tetracyclic structure
Propiedades
Número CAS |
55054-48-3 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
9-cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C15H14O3/c16-14-12-7-3-4-8(13(12)15(17)18-14)11-9(5-10(7)11)6-1-2-6/h3-8,10-13H,1-2H2 |
Clave InChI |
CFDWKHCYBDTMRV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC3C2C4C=CC3C5C4C(=O)OC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)


![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)

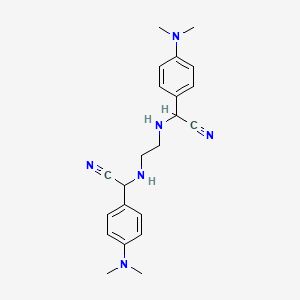

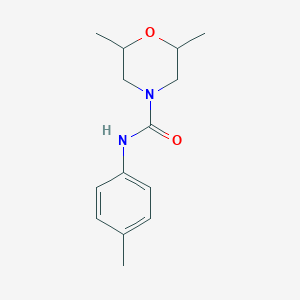
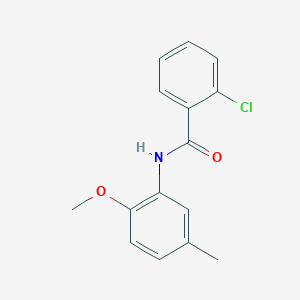
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)

